Cas no 2039-46-5 (dimethylammonium 4-chloro-o-tolyloxyacetate)
dimethylammonium 4-chloro-o-tolyloxyacetate Chemical and Physical Properties
Names and Identifiers
-
- dimethylammonium 4-chloro-o-tolyloxyacetate
- MCPA, dimethylamine salt
- MCPA- dimethylammonium salt
- Acetic acid, (4-chloro-2-methylphenoxy)-, compd. with N-methylmethanamine (1:1)
- MCPAMINE
- MCPA-DIMETHYLAMINESALT
- AMINEX
- DIMETHYLAMINE 2-METHYL-4-CHLOROPHENOXYACETATE
- (4-chloro-2-methylphenoxy)acetic acid - N-methylmethanamine (1:1)
-
- Inchi: InChI=1S/C9H9ClO3.C2H7N/c1-6-2-3-7(10)4-8(6)13-5-9(11)12;1-3-2/h2-4H,5H2,1H3,(H,11,12);3H,1-2H3
- InChI Key: FYVJFSMYQLBZCH-UHFFFAOYSA-N
- SMILES: C[NH2+]C.O=C(COC1=CC(Cl)=CC=C1C)[O-]
Computed Properties
- Exact Mass: 245.08198
Experimental Properties
- PSA: 65.97
dimethylammonium 4-chloro-o-tolyloxyacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AD28105-100mg |
dimethylammonium 4-chloro-o-tolyloxyacetate |
2039-46-5 | 100mg |
$690.00 | 2024-04-20 |
dimethylammonium 4-chloro-o-tolyloxyacetate Suppliers
dimethylammonium 4-chloro-o-tolyloxyacetate Related Literature
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on dimethylammonium 4-chloro-o-tolyloxyacetate
Dimethylammonium 4-chloro-o-tolyloxyacetate (CAS No. 2039-46-5): A Comprehensive Overview
Dimethylammonium 4-chloro-o-tolyloxyacetate, identified by its CAS number 2039-46-5, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This organometallic derivative has garnered attention due to its unique structural properties and potential applications in drug development, particularly in the synthesis of novel therapeutic agents. The compound's molecular structure, featuring a combination of chloro and tolyloxy functional groups, makes it a versatile intermediate in organic synthesis, offering opportunities for the creation of complex molecules with tailored biological activities.
The< strong>4-chloro-o-tolyloxyacetate moiety is particularly noteworthy, as it introduces both electrophilic and nucleophilic sites that can be selectively modified. This dual reactivity allows for the construction of diverse molecular architectures, making it a valuable building block in the design of small-molecule drugs. Recent advancements in synthetic methodologies have further enhanced the utility of this compound, enabling more efficient and scalable production processes.
In the realm of pharmaceutical research, Dimethylammonium 4-chloro-o-tolyloxyacetate has been explored for its potential role in the development of antimicrobial agents. The presence of the chloro group facilitates nucleophilic substitution reactions, which can be leveraged to introduce various pharmacophores. Studies have demonstrated its efficacy in generating compounds with enhanced antibacterial properties, addressing the growing challenge of antibiotic resistance. The< strong>tolyloxy group, derived from toluene, contributes to the lipophilicity of the molecule, improving its cell membrane penetration and thus its bioavailability.
The compound's application extends beyond antimicrobial research. It has been investigated as a precursor in the synthesis of kinase inhibitors, which are critical targets in oncology and inflammatory diseases. The< strong>dimethylammonium cation imparts a positive charge to the molecule, enhancing its interaction with negatively charged biological targets such as protein kinases. This interaction is pivotal for modulating signaling pathways involved in various diseases.
Recent studies have also highlighted the role of< strong>Dimethylammonium 4-chloro-o-tolyloxyacetate in materials science. Its ability to form coordination complexes with transition metals has been exploited in the development of catalysts for organic transformations. These catalysts exhibit high selectivity and efficiency, making them valuable tools in industrial processes. Additionally, the compound's fluorescence properties have been explored for use in sensors and bioimaging applications.
The synthesis of< strong>Dimethylammonium 4-chloro-o-tolyloxyacetate involves multi-step organic reactions that require precise control over reaction conditions. Advances in flow chemistry have enabled more efficient production methods, reducing waste and improving yields. These innovations align with the growing emphasis on sustainable chemistry practices.
The compound's stability under various conditions has been thoroughly evaluated. It remains stable under ambient temperatures but may degrade when exposed to strong acids or bases. This knowledge is crucial for its handling and storage, ensuring that its integrity is maintained throughout experimental procedures.
In conclusion, Dimethylammonium 4-chloro-o-tolyloxyacetate (CAS No. 2039-46-5) is a multifaceted compound with significant potential across multiple domains of chemical research. Its unique structural features make it an invaluable intermediate in drug discovery, materials science, and catalysis. As research continues to uncover new applications for this compound, its importance is likely to grow further.
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